molecular formula C20H15ClN6O3 B2933197 N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1020502-65-1

N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2933197
CAS RN: 1020502-65-1
M. Wt: 422.83
InChI Key: SMLSGSOOOLHWCJ-UHFFFAOYSA-N
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Description

The compound “N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine” is a complex organic molecule. It contains several functional groups including a pyrazole ring, a pyrimidine ring, and a phenyl ring . These functional groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

This compound is likely to have a complex three-dimensional structure due to the presence of multiple rings and functional groups. The exact structure would depend on the spatial arrangement of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the functional groups present in the molecule. For example, the nitro group on the pyrazole ring could potentially undergo reduction reactions .

Scientific Research Applications

Antioxidant Activity

Research has demonstrated the synthesis and antioxidant activity of related heterocyclic compounds, revealing that some derivatives exhibit significant radical scavenging abilities. These findings suggest potential applications in developing antioxidant agents (Kotaiah et al., 2012).

Antimicrobial and Antifungal Agents

Several studies have synthesized novel heterocyclic compounds, including pyrazolo[1,5-a]pyrimidine derivatives, showing promising antimicrobial and antifungal activities. These compounds have been evaluated against a variety of bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (El-ziaty et al., 2016); (Şener et al., 2017).

Anticancer Activity

Research into pyrazolopyrimidines and related derivatives has also highlighted their potential anticancer properties. Synthesis and biological evaluation of novel pyrazolopyrimidines derivatives have demonstrated anticancer and anti-5-lipoxygenase activities, suggesting their utility in cancer treatment research (Rahmouni et al., 2016).

Synthetic Methodologies

The development of efficient synthetic methodologies for producing heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, has been a focus of recent studies. These methods aim to improve the yields, reduce the environmental impact, and enhance the applicability of these compounds in scientific research (Yadav et al., 2021).

Docking Studies and Biological Evaluation

Docking studies and biological evaluations of synthesized compounds provide insights into their potential interactions with biological targets, offering a basis for further drug development and understanding of their mechanisms of action (Bommeraa et al., 2019).

properties

IUPAC Name

N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN6O3/c1-13-10-19(25-20(23-13)26-12-16(11-22-26)27(28)29)24-15-4-8-18(9-5-15)30-17-6-2-14(21)3-7-17/h2-12H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMLSGSOOOLHWCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC=C(C=C3)OC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(4-chlorophenoxy)phenyl]-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

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